Biperiden Hydrochloride

Description

See also: Biperiden (has active moiety).

Properties

IUPAC Name |

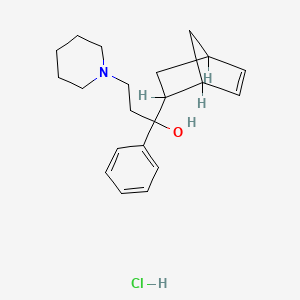

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNLAULGBSQZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

514-65-8 (Parent) | |

| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047856 | |

| Record name | Biperiden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-82-1 | |

| Record name | Biperiden hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biperiden hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biperiden hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biperiden hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biperiden hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Biperiden Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden Hydrochloride, a synthetic anticholinergic agent, has been a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders for decades. This document provides a comprehensive overview of its discovery and the evolution of its chemical synthesis. It details the pivotal experimental protocols that have defined its production, presents quantitative data from various synthetic approaches, and visualizes the core chemical reactions and its mechanism of action through detailed diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Discovery and Historical Context

Biperiden was first synthesized by the German chemist W. Klavehn at Knoll AG.[1] A patent application for the compound was filed in Germany in March 1953, followed by a US patent in March 1954, which was granted in April 1957.[1] Marketed under the brand name Akineton, Biperiden was approved for medical use in the United States in 1959.[1][2] It is recognized by the World Health Organization as an essential medicine.[1] The drug is primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1]

Chemical Synthesis Overview

The synthesis of this compound has undergone several refinements since its inception. The core of the synthesis generally involves a multi-step process, key to which are a Mannich reaction and a Grignard reaction to construct the final molecule. Various patents outline different approaches to optimize yield and stereoselectivity, particularly focusing on the formation of the desired exo-isomer, which is clinically effective.

A common synthetic route starts from 5-ethylene-2-norbornene, which is converted to the key intermediate 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction with a phenylmagnesium halide, and finally, salt formation to yield this compound.

Quantitative Data on Synthesis

The following table summarizes quantitative data reported in various patents for the synthesis of this compound and its intermediates.

| Step | Starting Material(s) | Reagents & Solvents | Yield (%) | Purity/Content (%) | Reference |

| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, acetonitrile, deionized water, O₂ | 69.1 | 99.1 (GC) | [3] |

| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, DMF, deionized water, O₂ | 69.7 | 99.5 (GC) | [3] |

| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.2 | - | [4] |

| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.5 | - | [5] |

| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 97.0 | 99.6 (HPLC) | [4] |

| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 93.2 | 99.8 (HPLC) | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound, based on published patent literature.

Preparation of Intermediate II (5-acetyl norbornene)

Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.

Procedure based on CN106187948B:

-

To an autoclave, add 84g (0.7mol) of 5-ethylene-2-norbornene, 325ml of acetonitrile, 65ml of deionized water, 3.6g of palladium dichloride, and 1.8g of copper chloride.[3]

-

Displace the air in the autoclave with oxygen (O₂).

-

Maintain the temperature at 80-90°C and the pressure at 15-16 atmospheres.

-

Allow the reaction to proceed for 4 hours. The reaction endpoint can be identified by Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture with diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain a colorless oily liquid (Intermediate II).

Preparation of Intermediate III (1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one)

Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.

Procedure based on CN106187948B:

-

Combine 61.3g (0.45mol) of Intermediate II, 60.8g (0.5mol) of piperidine hydrochloride, 14.5g (0.5mol) of paraformaldehyde, and 480ml of glacial acetic acid.[4]

-

Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether = 2:1.

-

Once the reaction is complete, concentrate the mixture to dryness.

-

Add 350ml of acetone to the residue and stir for 30 minutes.

-

Filter the mixture and dry the solid to obtain the hydrochloride salt of Intermediate III.

-

To the solid, add 120ml of deionized water and 360ml of methylene chloride.

-

Adjust the pH to 11-12 with a 1N sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with methylene chloride (200ml x 3).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to dryness to obtain Intermediate III as a colorless oily liquid.

Preparation of this compound (I)

Objective: To synthesize Biperiden via a Grignard reaction followed by salt formation. The patent describes the formation of an intermediate V which is then converted to the final product. The following protocol describes the final salt formation step.

Procedure based on CN106187948B:

-

Dissolve 65g (0.209mol) of the free base of Biperiden (Intermediate V) in 325ml of acetone.[4][5]

-

Cool the solution to 0-5°C with stirring.

-

Slowly introduce hydrogen chloride gas into the solution until precipitation is complete.

-

Continue stirring for an additional 20 minutes.

-

Filter the solid, wash with a suitable amount of acetone, and dry under vacuum at 70-75°C for 4 hours to obtain a white to off-white powdered solid of this compound.

Visualized Pathways

Synthesis Pathway of this compound

The following diagram illustrates a representative synthetic route to this compound.

Caption: Synthetic pathway of this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Biperiden functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[1] By blocking these receptors, particularly the M1 subtype in the central nervous system, it helps to restore the balance between cholinergic and dopaminergic neurotransmission, which is disrupted in conditions like Parkinson's disease.

Caption: Biperiden's antagonistic action at muscarinic receptors.

References

- 1. Biperiden - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H30ClNO | CID 92151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106187948B - this compound preparation method - Google Patents [patents.google.com]

- 5. CN106187948A - The preparation method that this compound is new - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Biperiden Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to Biperiden Hydrochloride. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a synthetic anticholinergic agent.[1] It presents as a white to off-white, crystalline, odorless powder.[2][3] The following table summarizes its key quantitative chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₀ClNO | [4][5] |

| Molecular Weight | 347.92 g/mol | [3][4] |

| Melting Point | Approximately 238-270°C (with decomposition) | [2][3][6] |

| Solubility | Slightly soluble in water, ethanol, and chloroform; sparingly soluble in methanol; insoluble in ether. Soluble in DMSO. | [2][3][7] |

| pKa (Strongest Basic) | 9.3 | [8] |

| logP | 4.28 | [8] |

Chemical Structure

This compound is the hydrochloride salt of Biperiden.[5] The chemical name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride.[5] The structure contains two chiral centers, leading to different stereoisomers. The commercially available product is typically a racemic mixture.[2]

IUPAC Name: 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride[5]

Experimental Protocols

Synthesis of this compound

A patented method for the preparation of this compound involves a multi-step synthesis.[9] A general overview of a common synthetic route is as follows:

-

Preparation of 5-acetyl norbornene: This key intermediate is prepared from 5-ethylene-2-norbornene via selective oxidation.[9]

-

Mannich Reaction: The intermediate then undergoes a Mannich reaction.[9]

-

Grignard Reaction: This is followed by a Grignard reaction.[9]

-

Salt Formation: The final step is the formation of the hydrochloride salt.[9]

A specific example from the patent literature involves the following steps: 5-ethylene-2-norbornene is reacted with palladium dichloride and copper chloride in acetonitrile and deionized water under oxygen pressure at 80-90°C to yield the intermediate 5-acetyl norbornene.[9] This intermediate then undergoes further reactions, including the Mannich and Grignard reactions, followed by salt formation with hydrochloric acid to yield this compound.[9][10][11]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A rapid and selective HPLC method has been developed for the determination of this compound in solid dosage forms.[12][13]

-

Chromatographic Conditions:

-

Sample Preparation:

-

Linearity:

This HPLC method is suitable for routine quality control analysis of this compound in pharmaceutical formulations.[12][13]

Mechanism of Action and Signaling Pathway

This compound is a non-selective muscarinic acetylcholine receptor antagonist with some selectivity for the M1 subtype.[2][7][16] In conditions such as Parkinson's disease, there is an imbalance between the dopaminergic and cholinergic systems in the brain.[1][16] By blocking muscarinic receptors, this compound reduces the effects of acetylcholine, thereby helping to restore the balance between these neurotransmitter systems.[1][16][17] This action is particularly effective in alleviating symptoms like tremors and muscle rigidity.[16]

The following diagram illustrates the simplified signaling pathway affected by this compound.

Caption: Simplified signaling pathway of this compound's antagonism of the muscarinic acetylcholine receptor.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | 1235-82-1 [chemicalbook.com]

- 3. Cas 1235-82-1,this compound | lookchem [lookchem.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound | C21H30ClNO | CID 92151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. abmole.com [abmole.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106187948A - The preparation method that this compound is new - Google Patents [patents.google.com]

- 11. CN106187948B - this compound preparation method - Google Patents [patents.google.com]

- 12. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. tsijournals.com [tsijournals.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. go.drugbank.com [go.drugbank.com]

Biperiden Hydrochloride: A Technical Guide to its Mechanism of Action on Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden hydrochloride is a synthetic anticholinergic agent, primarily classified as a non-selective muscarinic acetylcholine receptor antagonist. It is clinically utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs. Its therapeutic effects are primarily attributed to the restoration of the neurochemical balance between the cholinergic and dopaminergic systems in the corpus striatum. This technical guide provides an in-depth analysis of the mechanism of action of Biperiden on cholinergic systems, presenting quantitative data on its receptor binding affinities, detailing experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). In conditions such as Parkinson's disease, a deficiency in dopamine in the striatum leads to a relative overactivity of the cholinergic system. By blocking mAChRs, Biperiden redresses this imbalance, thereby alleviating motor symptoms like tremor, rigidity, and akinesia.

Biperiden exhibits a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable preference for the M1 subtype. This selectivity for the M1 receptor, which is highly expressed in the central nervous system, is thought to contribute to its therapeutic efficacy in neurological disorders. The antagonistic action of Biperiden at these G-protein coupled receptors modulates downstream signaling cascades, ultimately leading to a reduction in cholinergic neurotransmission.

Muscarinic Receptor Subtype Binding Affinity

Quantitative analysis of Biperiden's binding affinity for the five human muscarinic receptor subtypes reveals a higher affinity for the M1 receptor. The affinity of the (+)-enantiomer of Biperiden is significantly higher than the (-)-enantiomer.

| Receptor Subtype | Biperiden HCl K_i_ (nM) | (+)-Biperiden pA_2_ | (-)-Biperiden pA_2_ |

| M1 | 0.48 | 9.07 | 5.59 - 6.38 |

| M2 | 6.3 | 7.25 (cardiac M2α) | 5.59 - 6.38 |

| M3 | 3.9 | 8.27 (ileal M2β) | 5.59 - 6.38 |

| M4 | 2.4 | - | - |

| M5 | 6.3 | - | - |

Table 1: Binding Affinities and Functional Antagonism of Biperiden at Muscarinic Receptor Subtypes. K_i_ values represent the inhibition constant for this compound at cloned human muscarinic receptors. pA_2_ values indicate the functional antagonist potency of the (+)- and (-)-enantiomers of Biperiden.

Signaling Pathways Modulated by Biperiden

Biperiden, as an antagonist, blocks the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to G_q/11_ proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to G_i/o_ proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

Biperiden Hydrochloride: A Technical Guide to its M1 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden Hydrochloride is a synthetic organic compound that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It is utilized in clinical settings to manage Parkinson's disease and extrapyramidal symptoms induced by neuroleptic medications.[2][3] This technical guide provides an in-depth analysis of Biperiden's selectivity for the M1 muscarinic receptor subtype, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of Muscarinic Receptor Binding Affinity

Biperiden exhibits a notable selectivity for the M1 muscarinic receptor subtype over other subtypes. This selectivity has been quantified through various binding and functional assays, with the data summarized below.

Table 1: Biperiden Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 0.48 | |

| M2 | 6.3 | |

| M3 | 3.9 | |

| M4 | 2.4 | |

| M5 | 6.3 |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: (+)-Biperiden Functional Antagonist Affinities (pA2)

| Receptor Subtype | Tissue Preparation | pA2 Value | Reference |

| M1 | Field-stimulated rabbit vas deferens | 9.07 | [4] |

| M2 (cardiac M2α) | Rat left atrium | 7.25 | [4] |

| M2 (smooth muscle M2β) | Guinea-pig ileum | 8.27 | [4] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the determination of Biperiden's binding affinity (Ki) for the M1 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells.

2.1.1. Materials

-

CHO cells stably expressing the human M1 muscarinic receptor

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

-

Non-specific binding control: Atropine (1 µM)

-

This compound

-

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak)

-

Scintillation cocktail

-

Microplate scintillation counter

2.1.2. Membrane Preparation

-

Culture CHO-M1 cells to ~90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into lysis buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

2.1.3. Competition Binding Assay

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

-

Add 50 µL of varying concentrations of this compound to the remaining wells.

-

Add 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd.

-

Add 150 µL of the prepared cell membrane suspension (typically 5-20 µg of protein per well).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

2.1.4. Data Analysis

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the Biperiden concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol describes a method to determine the antagonistic activity of Biperiden at the M1 receptor by measuring changes in intracellular calcium concentration.

2.2.1. Materials

-

CHO cells stably expressing the human M1 muscarinic receptor

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

M1 receptor agonist (e.g., Carbachol)

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader with an injection system

2.2.2. Cell Preparation

-

Seed CHO-M1 cells into 96-well black-walled, clear-bottom plates and grow for 18-24 hours.

-

Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS with probenecid to the final working concentration.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS containing probenecid.

2.2.3. Antagonist Assay

-

Prepare serial dilutions of this compound in HBSS.

-

Add the Biperiden dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence microplate reader and record the baseline fluorescence.

-

Inject the M1 agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80) and continue recording the fluorescence for 1-2 minutes.

2.2.4. Data Analysis

-

Measure the peak fluorescence intensity after agonist addition for each well.

-

Normalize the data to the baseline fluorescence.

-

Plot the agonist-induced calcium response as a function of the Biperiden concentration.

-

Determine the IC50 of Biperiden from the concentration-response curve.

-

The Schild regression analysis can be used to determine the pA2 value, which provides a measure of the antagonist's potency.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[6]

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Assessing M1 Receptor Antagonist Selectivity

The following workflow outlines the key steps in determining the selectivity of a compound, such as Biperiden, for the M1 muscarinic receptor.

Caption: Workflow for M1 Antagonist Selectivity.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a selective antagonist of the M1 muscarinic receptor. Its higher affinity for the M1 subtype compared to M2-M5 subtypes underpins its clinical utility. The provided experimental protocols offer a framework for the continued investigation of Biperiden and other potential M1-selective compounds, which are of significant interest in the development of novel therapeutics for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apexbt.com [apexbt.com]

- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

In-depth Technical Guide: Biperiden Hydrochloride Pharmacokinetics and Metabolism In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biperiden hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical studies. The document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of the drug, presents quantitative data in structured tables, outlines experimental methodologies, and visualizes the metabolic pathways.

Pharmacokinetics

Biperiden is readily absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a relatively low oral bioavailability. It is highly bound to plasma proteins and exhibits a large volume of distribution, indicating significant tissue penetration. The elimination of biperiden is characterized by a biphasic decline in plasma concentrations.

Absorption

Following oral administration, biperiden is absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 1 to 2 hours.[1] The oral bioavailability is approximately 33%, which is attributed to significant first-pass metabolism in the liver.[2][3]

Distribution

Biperiden exhibits a high degree of plasma protein binding, in the range of 90-95%.[3] This extensive binding influences its distribution and elimination characteristics. The apparent volume of distribution is large, suggesting widespread distribution into various tissues throughout the body.[2][4] In rats, biperiden has been shown to penetrate the blood-brain barrier, with significant concentrations detected in various brain regions.[5]

Metabolism

The metabolism of biperiden is not yet fully elucidated but is known to primarily occur in the liver through hydroxylation reactions.[3] The main metabolic pathway involves the hydroxylation of the bicycloheptene ring and the piperidine ring.[3] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is implicated in its metabolism.[6]

Excretion

The elimination of biperiden and its metabolites occurs via both renal and fecal routes. The terminal elimination half-life is prolonged, ranging from 18 to 24 hours in young, healthy volunteers.[3][7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound derived from studies in humans and rats.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Dose | Value | Reference(s) |

| Bioavailability (F) | Oral | 4 mg | ~33% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | Oral | 4 mg | 1.0 - 2.0 hours | [1] |

| Peak Plasma Concentration (Cmax) | Oral | 2 mg | 3.51 ng/mL | [1] |

| Oral | 4 mg | 7.45 ng/mL | [1] | |

| Area Under the Curve (AUC0-last) | Oral | 2 mg | 18.4 ng·h/mL | [1] |

| Oral | 4 mg | 39.47 ng·h/mL | [1] | |

| Plasma Protein Binding | - | - | 90 - 95% | [3] |

| Apparent Volume of Distribution (Vd) | Intravenous | - | 24 L/kg | [2][4] |

| Clearance (CL) | Intravenous | - | 12 mL/min/kg | [2] |

| Elimination Half-life (t1/2) | Oral | 4 mg | 18 - 24 hours | [3][7] |

| Intravenous | - | ~24 hours (terminal phase) | [2] |

Table 2: Rat Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Brain Region | Value | Reference(s) |

| Brain-to-Blood Unbound Concentration Ratio (Kpfu) | Intravenous Infusion | Pons + Medulla Oblongata | ~75 | [5] |

| Basal Ganglia | ~60 | [5] | ||

| Amygdala | ~55 | [5] | ||

| Hypothalamus | ~50 | [5] | ||

| Thalamus | ~45 | [5] | ||

| Mesencephalon | ~40 | [5] | ||

| Hippocampus | ~35 | [5] | ||

| Frontal Cortex | ~30 | [5] | ||

| Occipital Cortex | ~30 | [5] | ||

| Cerebellum | ~30 | [5] |

Experimental Protocols

This section details the methodologies employed in key in vivo pharmacokinetic and in vitro metabolism studies of this compound.

Human Pharmacokinetic Study Protocol (Oral and Intravenous)

-

Study Design: A randomized, single-dose, crossover study design is typically employed.

-

Subjects: Healthy adult male volunteers are recruited after obtaining informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications.

-

Drug Administration:

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predose and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[1]

-

Analytical Method: Plasma concentrations of biperiden are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.[1]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.

Animal Pharmacokinetic Study Protocol (Rat)

-

Animals: Male Wistar rats are commonly used. Animals are housed in a controlled environment with a standard diet and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.[8]

-

Drug Administration:

-

Intravenous: this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion via a cannulated tail vein.[5]

-

-

Sample Collection:

-

Blood: Blood samples are collected from the tail vein or via cardiac puncture at specified time points.

-

Brain Tissue: At the end of the study, animals are euthanized, and brains are rapidly excised, dissected into specific regions, and homogenized for analysis.[5]

-

-

Analytical Method: Biperiden concentrations in plasma and brain homogenates are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Data are analyzed to determine the pharmacokinetic parameters in plasma and the brain-to-plasma concentration ratios.

In Vitro Metabolism Protocol (Human Liver Microsomes)

-

Test System: Pooled human liver microsomes (HLMs) are used as the in vitro model for hepatic metabolism. Recombinant human cytochrome P450 enzymes (e.g., CYP2D6) can also be utilized to identify the specific enzymes involved.[9][10]

-

Incubation: Biperiden is incubated with HLMs or recombinant CYPs in the presence of an NADPH-generating system at 37°C. Control incubations without the NADPH-generating system are included to assess non-CYP-mediated metabolism.

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.[11]

-

Enzyme Inhibition: To confirm the role of specific CYP enzymes, selective chemical inhibitors or monoclonal antibodies against individual CYPs are included in the incubation mixtures.[10]

Plasma Protein Binding Protocol (Equilibrium Dialysis)

-

Method: Equilibrium dialysis is the gold standard method for determining plasma protein binding.[12][13]

-

Procedure:

-

A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.

-

One chamber is filled with plasma spiked with a known concentration of biperiden, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).[14]

-

The dialysis unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours for rapid equilibrium dialysis devices).[14]

-

At equilibrium, samples are taken from both the plasma and buffer chambers.

-

-

Analysis: The concentration of biperiden in both chambers is determined by LC-MS/MS. The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.[15]

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for biperiden involves hydroxylation. The following diagram illustrates the proposed metabolic transformations.

Caption: Proposed metabolic pathway of Biperiden involving hydroxylation.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram outlines the typical workflow for a human pharmacokinetic study of biperiden.

Caption: Workflow for a human pharmacokinetic study of Biperiden.

Conclusion

This technical guide has synthesized the available in vivo pharmacokinetic and metabolism data for this compound. The drug exhibits predictable absorption and distribution patterns, with extensive metabolism primarily through hydroxylation. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Further studies are warranted to fully characterize all metabolites and definitively elucidate the roles of specific CYP450 enzymes in biperiden's metabolic clearance. This knowledge will contribute to a more comprehensive understanding of its clinical pharmacology and facilitate the development of safer and more effective therapeutic strategies.

References

- 1. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. | Semantic Scholar [semanticscholar.org]

- 10. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. researchgate.net [researchgate.net]

Biperiden Hydrochloride: A Technical Guide to Muscarinic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Biperiden Hydrochloride for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Biperiden is an anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interaction with these receptor subtypes. This document summarizes key quantitative binding data, details the experimental methodologies used for their determination, and visualizes the associated signaling pathways.

Core Data: Binding Affinity of this compound

The binding affinity of this compound for each muscarinic receptor subtype is a critical determinant of its pharmacological action. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

Biperiden exhibits a degree of selectivity for the M1 muscarinic receptor subtype. The following table summarizes the quantitative binding affinity data for this compound across the five human muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) |

| M1 | 0.48 |

| M2 | 6.3 |

| M3 | 3.9 |

| M4 | 2.4 |

| M5 | 6.3 |

Data sourced from Bolden et al., 1992, as cited by R&D Systems.

Experimental Protocols: Radioligand Binding Assays

The determination of Biperiden's binding affinity for muscarinic receptor subtypes is predominantly achieved through in vitro radioligand binding assays.[2][3] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]

Principle of the Competition Binding Assay

To determine the Ki value of an unlabeled compound like Biperiden, a competition binding assay is employed. This method involves incubating a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor, with the receptor source (e.g., cell membranes expressing a specific muscarinic receptor subtype) in the presence of varying concentrations of the unlabeled test compound (Biperiden).[3] The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand as the concentration of the unlabeled compound increases, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Representative Experimental Workflow

While specific parameters can vary between laboratories, the following outlines a typical workflow for a radioligand competition binding assay to determine the Ki of Biperiden for a specific muscarinic receptor subtype.

-

Receptor Preparation: Membranes from cultured cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined to ensure consistency across assays.

-

Radioligand Selection: A commonly used radioligand for muscarinic receptor binding assays is [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).[4][5] These are high-affinity, non-subtype-selective muscarinic antagonists.

-

Assay Buffer: A suitable physiological buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Incubation: The reaction mixture is set up in microtiter plates. Each well contains:

-

The receptor membrane preparation.

-

A fixed concentration of the radioligand (typically at a concentration close to its dissociation constant, Kd).

-

A range of concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) is added to a set of control wells.

-

-

Equilibrium: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 of Biperiden. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Below is a Graphviz diagram illustrating the general workflow of a radioligand competition binding assay.

Signaling Pathways of Muscarinic Receptor Subtypes

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine.[6] The five subtypes are broadly classified into two major signaling pathways based on their preferential coupling to different G protein families.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[8]

The following Graphviz diagram illustrates the Gq/11 signaling pathway.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes preferentially couple to G proteins of the Gi/o family.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[9] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate.

The following Graphviz diagram illustrates the Gi/o signaling pathway.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. scispace.com [scispace.com]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of Biperiden Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Biperiden Hydrochloride, a muscarinic receptor antagonist. The document details its binding affinity and functional activity at the five human muscarinic acetylcholine receptor subtypes (M1-M5). Methodologies for key in vitro assays are described, and quantitative data are presented in a clear, tabular format. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Biperiden is a centrally active anticholinergic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the brain.[1] This guide focuses on the in vitro pharmacological profile of this compound, providing essential data and methodologies for its characterization in a research and drug development context.

Binding Affinity Profile

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is a critical determinant of its pharmacological activity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

This compound displays some selectivity for the M1 muscarinic receptor subtype.[2] The binding affinities for all five subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| M1 | 0.48[2] |

| M2 | 6.3[2] |

| M3 | 3.9[2] |

| M4 | 2.4[2] |

| M5 | 6.3[2] |

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes.

Functional Activity and Signaling Pathways

This compound acts as a competitive antagonist at muscarinic receptors, inhibiting the signal transduction initiated by acetylcholine.[3] The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ levels.[4][5]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6]

The functional consequence of this compound's antagonism is the blockade of these signaling pathways.

| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | Functional Effect of Biperiden HCl |

| M1 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |

| M2 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Blockade of cAMP inhibition |

| M3 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |

| M4 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Blockade of cAMP inhibition |

| M5 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |

Table 2: Functional Activity of this compound at Human Muscarinic Receptor Subtypes.

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways associated with the five muscarinic receptor subtypes.

Muscarinic receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.[7]

Materials:

-

Cell membranes expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.

-

50 µL of [³H]-NMS at a final concentration approximately equal to its Kd.

-

100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand competition binding assay workflow.

In Vitro Calcium Mobilization Assay (M1, M3, M5 Receptors)

This functional assay measures the ability of this compound to antagonize agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled muscarinic receptors.[8]

Materials:

-

CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the cells into the microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the this compound dilutions for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells.

-

Immediately measure the change in fluorescence over time.

-

The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal.

-

Generate dose-response curves and calculate the IC50 value for this compound.

References

- 1. biperiden | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound | mAChR M1 Antagonists: R&D Systems [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Biperiden Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Systems

Executive Summary: This document provides a comprehensive technical overview of the pharmacological effects of Biperiden Hydrochloride on central neurotransmitter systems. Primarily classified as a muscarinic acetylcholine receptor antagonist, Biperiden's therapeutic efficacy in Parkinson's disease and drug-induced extrapyramidal symptoms stems from its ability to rebalance the striatal cholinergic-dopaminergic systems. This guide synthesizes quantitative binding and functional data, details the experimental protocols used for its pharmacological characterization, and visualizes key mechanisms and workflows. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of Biperiden's neuropharmacology.

Primary Mechanism of Action: Cholinergic System Antagonism

This compound is a potent anticholinergic agent that exerts its primary therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system in the corpus striatum.[2][3] Biperiden selectively blocks these muscarinic receptors, particularly the M1 subtype, within the striatum.[3][4] This action reduces the excitatory effects of acetylcholine, helping to restore the functional balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems, thereby alleviating symptoms such as tremor and rigidity.[1][2]

The (+)-enantiomer of Biperiden is significantly more active, displaying a high affinity for M1 receptors and strong selectivity over cardiac M2 receptors.[5] This M1-selectivity contributes to its efficacy in the central nervous system while having weaker peripheral anticholinergic effects.[5][6]

Effects on Other Neurotransmitter Systems

While its primary action is on the cholinergic system, Biperiden also modulates other key neurotransmitter systems.

Dopaminergic System

Biperiden indirectly enhances dopaminergic function by reducing the opposing cholinergic tone. Additionally, studies in rabbit caudate nucleus slices have shown that Biperiden can increase spontaneous dopamine (DA) outflow and facilitate electrically evoked DA release.[7] It also acts as a weak inhibitor of synaptosomal dopamine reuptake.[7]

GABAergic System

In vitro experiments have demonstrated that Biperiden can reduce the evoked release of Gamma-Aminobutyric Acid (GABA) from rabbit caudate nucleus slices.[7] This suggests a potential disinhibition of GABA-controlled neurons, which could contribute to its complex central effects.[7]

Acetylcholinesterase Inhibition

Biperiden has been shown to be a very weak inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine.[4] However, its inhibition constant (Ki) is in the millimolar range, suggesting this effect is unlikely to be clinically significant at therapeutic concentrations.[4]

Quantitative Pharmacological Data

The pharmacological profile of Biperiden has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinity and functional assay data.

Table 1: Receptor Binding Affinity Profile of Biperiden

| Receptor Subtype | Preparation | Ligand/Method | Affinity Metric | Value | Reference |

|---|---|---|---|---|---|

| Muscarinic M1 | Rabbit Vas Deferens | Functional Assay | pA₂ | 9.07 ((+)-Biperiden) | [5] |

| Muscarinic M2α (cardiac) | Rat Left Atrium | Functional Assay | pA₂ | 7.25 ((+)-Biperiden) | [5] |

| Muscarinic M2β (ileal) | Guinea-Pig Ileum | Functional Assay | pA₂ | 8.27 ((+)-Biperiden) | [5] |

| Muscarinic M2 | Human | Displacement Assay | pKd | 8.2 | [8] |

| Muscarinic (General) | Rabbit Caudate Nucleus | Functional Assay | pA₂ | 8.3 |[7] |

Table 2: Functional Effects of Biperiden on Neurotransmitter Dynamics

| Target/Process | Preparation | Metric | Value | Reference |

|---|---|---|---|---|

| Dopamine Reuptake | Synaptosomes | IC₅₀ | 9 µM | [7] |

| Acetylcholinesterase | Enzyme Assay | Kᵢ | 1.11 mmol/L | [4] |

| Muscarinic Receptor Occupancy | Human Brain (in vivo PET) | Occupancy | 10-45% (at 4mg oral dose) |[9] |

Experimental Protocols

The characterization of Biperiden's effects relies on standardized pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is a synthesized methodology for determining the binding affinity (Kᵢ) of Biperiden for muscarinic receptors.

1. Membrane Preparation:

-

Rat brain tissue (e.g., cortex or striatum) is homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[10][11]

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove debris.[10]

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000-40,000 x g) to pellet the cell membranes.[10][11]

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a suitable method (e.g., BCA assay).[10]

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.[10]

-

To each well, add:

- Membrane preparation (50-120 µg protein).[10]

- A fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[11]

- Varying concentrations of unlabeled Biperiden (competitor drug).

- For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.

-

The total assay volume is brought up with assay buffer.[10]

3. Incubation and Filtration:

-

Plates are incubated (e.g., 60 minutes at 25-30°C) to allow binding to reach equilibrium.[10][11]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.[10][11]

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Biperiden that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]

In Vitro Neurotransmitter Release Assay

This protocol outlines a method to measure the effect of Biperiden on the evoked release of neurotransmitters from brain tissue slices.[7]

1. Tissue Preparation:

-

Rabbit brain is rapidly dissected, and specific regions (e.g., caudate nucleus for DA/ACh, cortex for NA) are sliced (e.g., 300-400 µm thickness).

-

Slices are pre-incubated in physiological buffer saturated with 95% O₂/5% CO₂.

2. Radiolabeling:

-

Slices are incubated with a radiolabeled neurotransmitter or its precursor (e.g., [³H]dopamine, [³H]choline) to allow for uptake into nerve terminals.

3. Perfusion and Stimulation:

-

Slices are transferred to a perfusion chamber and superfused with buffer.

-

Fractions of the superfusate are collected at regular intervals to measure basal (spontaneous) neurotransmitter outflow.

-

To measure evoked release, slices are stimulated electrically (e.g., with platinum electrodes) at specific time points.

-

The experiment is conducted in the presence and absence of varying concentrations of Biperiden in the superfusion buffer.

4. Analysis:

-

The radioactivity in each collected fraction is quantified by liquid scintillation counting.

-

The evoked release is calculated as the total radioactivity released above the basal level following stimulation.

-

Results are expressed as a percentage of the control (drug-free) condition to determine the inhibitory or facilitatory effect of Biperiden.

In Vivo Microdialysis

This is a general methodology for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.[13][14]

1. Probe Implantation:

-

Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region (e.g., striatum) of a rat. The animal is allowed to recover from surgery.

2. Microdialysis Experiment:

-

A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the guide cannula.[15]

-

The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.[14]

-

Neurotransmitters and metabolites in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient.[16]

-

After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

3. Drug Administration and Sample Analysis:

-

A baseline level of neurotransmitters is established before Biperiden is administered (e.g., systemically via intraperitoneal injection).

-

Dialysate collection continues post-administration to monitor changes in extracellular neurotransmitter concentrations over time.

-

The concentration of analytes in the dialysate is measured using highly sensitive techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biperiden | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Muscarinic receptor occupancy by biperiden in living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis and Pharmacological Evaluation of Biperiden Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biperiden, a muscarinic acetylcholine receptor antagonist, is a clinically significant therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. As a chiral molecule, Biperiden exists as two enantiomers, (+)-Biperiden and (-)-Biperiden. This technical guide provides a comprehensive overview of the synthesis of Biperiden Hydrochloride enantiomers and a detailed analysis of their distinct pharmacological activities. It has been established that the therapeutic effects of Biperiden are predominantly attributed to the (+)-enantiomer, which exhibits significantly higher affinity and selectivity for the M1 muscarinic receptor subtype. This document outlines the synthetic route to racemic Biperiden, discusses strategies for chiral separation, and presents detailed protocols for the pharmacological evaluation of the individual enantiomers. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the stereoselective pharmacology of Biperiden.

Introduction

This compound is an anticholinergic agent that exerts its therapeutic effects by blocking muscarinic acetylcholine receptors, thereby helping to restore the balance of neurotransmission in the basal ganglia.[1] The presence of two stereogenic centers in the Biperiden molecule gives rise to four stereoisomers, existing as two pairs of enantiomers. Commercially available Biperiden is a racemic mixture of (+)- and (-)-Biperiden. However, pharmacological studies have revealed a significant difference in the activity of the two enantiomers, with the (+)-isomer being the pharmacologically active component. This guide delves into the synthesis and stereoselective pharmacological properties of Biperiden enantiomers, providing valuable insights for researchers and professionals in drug development.

Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure Biperiden can be approached in two primary ways: enantioselective synthesis, where a specific enantiomer is synthesized directly using chiral catalysts or auxiliaries, or through the synthesis of the racemic mixture followed by chiral resolution. While specific, detailed protocols for the enantioselective synthesis of Biperiden are not widely published, the resolution of the racemic mixture is a common and effective strategy.

Racemic Synthesis of Biperiden

The synthesis of racemic Biperiden typically involves a multi-step process culminating in a Grignard reaction. A general synthetic scheme is presented below. The process begins with the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone to form a mixture of exo- and endo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone. This is followed by isomerization to enrich the exo isomer, which then undergoes a Mannich reaction with piperidine and formaldehyde to yield 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone. The final step is a Grignard reaction with a phenylmagnesium halide, followed by acidification to produce racemic this compound.

Chiral Separation of Biperiden Enantiomers

The resolution of racemic Biperiden into its individual enantiomers is crucial for studying their distinct pharmacological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

This protocol provides a general framework for the chiral separation of Biperiden enantiomers. The specific conditions may require optimization based on the available instrumentation and chiral column.

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating a wide range of chiral compounds and would be a suitable starting point for method development.[2]

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for achieving optimal separation and should be systematically varied. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) can improve peak shape and resolution for basic compounds like Biperiden.

-

Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.5 to 1.5 mL/min.

-

Detection: UV detection at a wavelength where Biperiden exhibits strong absorbance (e.g., around 210 nm) is suitable.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the chiral stationary phase. The two enantiomers will elute at different retention times, allowing for their collection and subsequent analysis.

Pharmacological Activity of Biperiden Enantiomers

The primary mechanism of action of Biperiden is the antagonism of muscarinic acetylcholine receptors.[3] Studies on the individual enantiomers have demonstrated a pronounced stereoselectivity in their binding affinities for different muscarinic receptor subtypes.

Quantitative Data on Receptor Binding Affinities

The binding affinities of racemic Biperiden and its enantiomers for the five human muscarinic receptor subtypes (M1-M5) are summarized in the tables below.

Table 1: Binding Affinities (Ki) of Racemic Biperiden for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 0.48 |

| M2 | 6.3 |

| M3 | 3.9 |

| M4 | 2.4 |

| M5 | 6.3 |

Table 2: Binding Affinities (pA2) of Biperiden Enantiomers for Muscarinic Receptor Subtypes

| Enantiomer | M1 Receptor (Rabbit Vas Deferens) | M2α Receptor (Rat Left Atrium) | M2β Receptor (Guinea-Pig Ileum) |

| (+)-Biperiden | 9.07[1] | 7.25[1] | 8.27[1] |